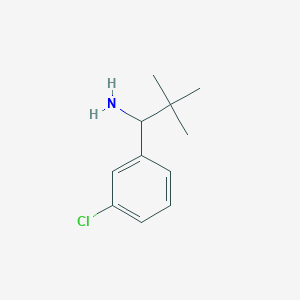
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a chlorophenyl group attached to a dimethylpropan-1-amine backbone
準備方法
The synthesis of 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine transporters, particularly the dopamine transporter (DAT), leading to the modulation of neurotransmitter levels in the brain. This interaction can result in various pharmacological effects, including stimulant and psychoactive properties .
類似化合物との比較
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
3-Chloromethcathinone (3-CMC): Both compounds share a chlorophenyl group, but 3-CMC has a different amine structure and exhibits distinct pharmacological properties.
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine: This compound differs by the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3 |
InChIキー |
IAFWCRZBSPLJDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC(=CC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















